2-Methyl-3-(2-methyl-benzoimidazol-1-yl)-propionic acid
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Overview
Description
2-Methyl-3-(2-methyl-benzoimidazol-1-yl)-propionic acid is a compound that features a benzimidazole ring, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Preparation Methods
The synthesis of 2-Methyl-3-(2-methyl-benzoimidazol-1-yl)-propionic acid typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate, in an alkaline alcoholic solution . The reaction conditions often include heating and the use of catalysts to facilitate the formation of the benzimidazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Methyl-3-(2-methyl-benzoimidazol-1-yl)-propionic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: The benzimidazole ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions. Common reagents and conditions for these reactions include acidic or basic environments, solvents like acetonitrile or ethanol, and temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
2-Methyl-3-(2-methyl-benzoimidazol-1-yl)-propionic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2-methyl-benzoimidazol-1-yl)-propionic acid involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
2-Methyl-3-(2-methyl-benzoimidazol-1-yl)-propionic acid can be compared with other benzimidazole derivatives, such as:
2-Methylbenzimidazole: Known for its antimicrobial properties.
5,6-Dimethylbenzimidazole: An integral part of the structure of vitamin B12.
Properties
IUPAC Name |
2-methyl-3-(2-methylbenzimidazol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8(12(15)16)7-14-9(2)13-10-5-3-4-6-11(10)14/h3-6,8H,7H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUQGGHIAQQHRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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